molecular formula C30H48O3 B1201014 alpha-Peltoboykinolic acid CAS No. 24778-49-2

alpha-Peltoboykinolic acid

Cat. No.: B1201014
CAS No.: 24778-49-2
M. Wt: 456.7 g/mol
InChI Key: RXVRYAUOTRSYDU-RKQWDYETSA-N
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Description

alpha-Peltoboykinolic acid is a natural product found in Peltoboykinia tellimoides, Mukdenia rossii, and Mesosphaerum suaveolens with data available.

Preparation Methods

Industrial Production Methods

In an industrial setting, the production of ursolic acid typically involves large-scale extraction from plant materials. The process includes:

    Extraction: Plant materials are subjected to solvent extraction using ethanol or methanol.

    Concentration: The solvent is evaporated to obtain a concentrated extract.

    Purification: The extract is purified using techniques such as column chromatography to isolate ursolic acid.

    Crystallization: The purified compound is crystallized to obtain high-purity ursolic acid[][1].

Chemical Reactions Analysis

Types of Reactions

Ursolic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ursolic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of various derivatives with potential biological activities.

    Biology: Ursolic acid is studied for its role in modulating cellular pathways and its effects on cell proliferation and apoptosis.

    Medicine: It has shown promise in the treatment of cancer, diabetes, and cardiovascular diseases due to its anti-inflammatory and antioxidant properties.

    Industry:

Mechanism of Action

Ursolic acid exerts its effects through multiple mechanisms:

    Anti-inflammatory: It inhibits the activity of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, reducing the production of pro-inflammatory mediators.

    Antioxidant: Ursolic acid scavenges free radicals and enhances the activity of antioxidant enzymes.

    Anticancer: It induces apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins, such as Bax and Bcl-2.

Comparison with Similar Compounds

Ursolic acid is structurally similar to other pentacyclic triterpenoids, such as oleanolic acid and maslinic acid. it has unique properties that distinguish it from these compounds:

List of Similar Compounds

Properties

CAS No.

24778-49-2

Molecular Formula

C30H48O3

Molecular Weight

456.7 g/mol

IUPAC Name

(1S,2R,4aR,6aR,6aR,6bR,10S,12aR,14bS)-10-hydroxy-1,2,4a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-6a-carboxylic acid

InChI

InChI=1S/C30H48O3/c1-18-10-13-27(5)16-17-30(25(32)33)20(24(27)19(18)2)8-9-22-28(6)14-12-23(31)26(3,4)21(28)11-15-29(22,30)7/h8,18-19,21-24,31H,9-17H2,1-7H3,(H,32,33)/t18-,19+,21?,22-,23+,24-,27-,28+,29-,30-/m1/s1

InChI Key

RXVRYAUOTRSYDU-RKQWDYETSA-N

Isomeric SMILES

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CCC5[C@@]4(CC[C@@H](C5(C)C)O)C)C)[C@H]2[C@H]1C)C(=O)O)C

SMILES

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1C)C(=O)O)C

Canonical SMILES

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1C)C(=O)O)C

Synonyms

3-hydroxyurs-12-en-27-oic acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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